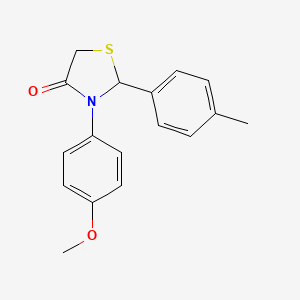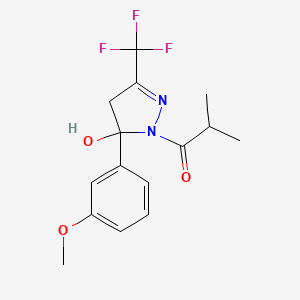![molecular formula C22H22O3 B5210055 8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the kava plant. FKA has been studied extensively for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Wirkmechanismus
The exact mechanism of FKA's anti-cancer effects is not fully understood, but it is believed to involve multiple pathways. FKA has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and apoptosis. FKA has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, FKA has also been studied for its potential anti-inflammatory and anti-microbial properties. FKA has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. FKA has also been shown to have antibacterial and antifungal activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FKA in lab experiments is its natural origin, which makes it a potentially safer and more sustainable alternative to synthetic compounds. However, FKA's low solubility in water can make it difficult to work with in certain experiments, and its potential toxicity at high doses should be carefully considered.
Zukünftige Richtungen
There are several areas of future research that could further elucidate FKA's potential pharmacological properties. One area of interest is the development of FKA analogs with improved solubility and potency. Another area of interest is the investigation of FKA's potential effects on other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, more studies are needed to fully understand FKA's mechanism of action and potential side effects.
Synthesemethoden
FKA can be synthesized from the kava plant using various methods, including extraction and purification techniques. One common method involves the use of supercritical carbon dioxide extraction, which has been shown to yield high purity FKA with minimal solvent usage.
Wissenschaftliche Forschungsanwendungen
FKA has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, and colon cancer. FKA has also been shown to inhibit cancer cell proliferation and metastasis.
Eigenschaften
IUPAC Name |
8-methyl-7-[(E)-3-phenylprop-2-enoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-3-8-18-15-21(23)25-22-16(2)20(13-12-19(18)22)24-14-7-11-17-9-5-4-6-10-17/h4-7,9-13,15H,3,8,14H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZUVOBVYQAK-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-4-propyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5209977.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)


![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)